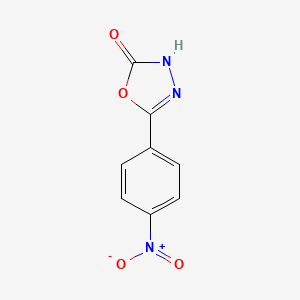

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUFTMJBLYUADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509599 | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41125-77-3 | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41125-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure Analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest to researchers in drug development and materials science. Due to the absence of a published crystal structure for this specific molecule, this document presents a detailed examination based on established data from structurally analogous compounds. The guide outlines a probable synthetic pathway, predicted spectroscopic data, and a discussion of its tautomeric nature. Furthermore, crystallographic data from a closely related molecule, 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole, is provided as a reference to infer potential solid-state characteristics. This guide is intended to serve as a valuable resource for scientists and researchers, offering insights into the chemical and structural properties of this compound.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a 4-nitrophenyl group at the 5-position and a hydroxyl group at the 2-position of the oxadiazole ring is anticipated to confer unique electronic and structural properties, making this compound a compound of significant scientific interest.

A thorough search of crystallographic databases reveals that a definitive crystal structure for this compound has not been reported to date. This guide, therefore, adopts a comparative analytical approach, leveraging data from its thio-analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, and other closely related structures to provide a robust predictive analysis.

Tautomerism

It is highly probable that this compound exists in a tautomeric equilibrium with its keto form, 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one. This phenomenon is well-documented in similar heterocyclic systems. The specific dominant tautomer in the solid state and in solution will be influenced by factors such as solvent polarity and intermolecular interactions, including hydrogen bonding.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached through a multi-step process, analogous to the preparation of its thiol counterpart.[1] This involves the initial formation of an acid hydrazide, followed by cyclization.

Step 1: Synthesis of Methyl 4-nitrobenzoate 4-Nitrobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid or thionyl chloride to yield methyl 4-nitrobenzoate.

Step 2: Synthesis of 4-Nitrobenzohydrazide The resulting ester, methyl 4-nitrobenzoate, is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to produce 4-nitrobenzohydrazide.

Step 3: Cyclization to this compound The 4-nitrobenzohydrazide is cyclized using a phosgene equivalent, such as triphosgene, in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane or THF. The reaction mixture is typically stirred at room temperature or gentle heating to afford the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Predicted and Comparative Data

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound, inferred from the experimental data of its thiol analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[1]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the nitrophenyl group are expected to appear as two doublets in the range of δ 8.1-8.4 ppm. A broad singlet for the hydroxyl proton is anticipated, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 125-150 ppm. The two carbons of the oxadiazole ring are expected to appear at approximately δ 158-165 ppm (C-5) and δ 155-160 ppm (C-2). |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (in the keto form) around 3100-3300 cm⁻¹, C=O stretching (keto form) around 1700-1750 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C-O-C stretching of the oxadiazole ring around 1000-1100 cm⁻¹. The nitro group will show characteristic symmetric and asymmetric stretches around 1350 and 1530 cm⁻¹, respectively. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 207. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the oxadiazole ring. |

Comparative Crystallographic Data

As a reference for the potential crystal structure of the title compound, the crystallographic data for a structurally similar molecule, 5-Phenyl-1,3,4-oxadiazol-2-amine, is presented below.[2] It is important to note that the substitution of the amino group with a hydroxyl group and the addition of a nitro group on the phenyl ring will influence the crystal packing and unit cell parameters.

| Parameter | 5-Phenyl-1,3,4-oxadiazol-2-amine [2] |

| Chemical Formula | C₈H₇N₃O |

| Formula Weight | 161.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.194 (3) |

| b (Å) | 5.8990 (5) |

| c (Å) | 15.034 (5) |

| β (°) | 130.193 (18) |

| Volume (ų) | 758.3 (3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.412 |

| Temperature (K) | 291 |

Conclusion

While a definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive theoretical and comparative analysis of its key chemical and structural features. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data serves as a benchmark for its characterization. The discussion on tautomerism and the inclusion of crystallographic data from a related compound provide valuable context for researchers working with this and similar heterocyclic systems. Further experimental work, particularly single-crystal X-ray diffraction, is warranted to fully elucidate the precise solid-state structure and intermolecular interactions of this promising compound.

References

Spectroscopic and Synthetic Profile of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to a notable absence of published experimental spectroscopic data for this specific molecule, this guide presents detailed data for its close structural analog, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, to offer valuable comparative insights. Furthermore, a detailed, plausible experimental protocol for the synthesis of the title compound is provided, based on established methodologies for related 1,3,4-oxadiazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, which likely exists in its tautomeric form, 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one, is of significant interest for further functionalization and biological screening. This document aims to consolidate the available information and provide a practical framework for its synthesis and characterization.

Spectroscopic Data

A thorough review of the scientific literature reveals a lack of available experimental spectroscopic data (IR, NMR, and Mass Spectrometry) for this compound. However, extensive data has been published for its thiol analog, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. This data is presented below for comparative purposes, with the clear distinction that the substitution of the thiol group (-SH) with a hydroxyl group (-OH) will lead to significant differences in the spectral characteristics.

Spectroscopic Data of the Analog: 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

The following tables summarize the reported spectroscopic data for 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Table 1: IR Spectral Data of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2570 | S-H stretch |

| 1580 | C=C stretch (aromatic) |

| 1538 | C=N stretch (oxadiazole) |

| 1009 | C-O stretch (oxadiazole) |

Table 2: ¹H NMR Spectral Data of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (in DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10-8.12 and 8.37-8.38 | dd | 4H | Aromatic protons |

| 15.0 | s | 1H | SH proton |

Table 3: ¹³C NMR Spectral Data of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (in DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 128.02, 127.91, 125.04, 149.59, 125.05 | Aromatic carbons |

| 159.42, 178.21 | Oxadiazole ring carbons |

Table 4: Mass Spectrometry Data of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol [1]

| m/z | Relative Abundance (%) | Assignment |

| 223 | 100 | [M]⁺ |

| 177 | 22 | [M - NO₂]⁺ |

| 133 | 24 | [M - CS]⁺ |

| 101 | 12 | [M - C₆H₄NO₂]⁺ |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable synthetic route can be proposed based on well-established methods for the synthesis of 5-aryl-1,3,4-oxadiazol-2-ones. The key steps involve the formation of a hydrazide from the corresponding ester, followed by cyclization.

Proposed Synthesis of this compound

This proposed synthesis follows a two-step process, starting from methyl 4-nitrobenzoate.

Step 1: Synthesis of 4-Nitrobenzohydrazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-nitrobenzoate in ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess solvent and hydrazine under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like ethanol to yield pure 4-nitrobenzohydrazide.

Step 2: Cyclization to this compound

-

Reaction Setup: Dissolve the 4-nitrobenzohydrazide in a suitable solvent such as dioxane or ethanol.

-

Cyclizing Agent: Add a cyclizing agent such as phosgene, triphosgene, or a chloroformate derivative (e.g., ethyl chloroformate) to the solution. The reaction should be carried out in the presence of a base (e.g., triethylamine) to neutralize the generated acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous work-up to remove salts. The crude product can then be purified by recrystallization from an appropriate solvent system to afford this compound.

Visualization of Experimental Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Caption: Synthetic and characterization workflow for this compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides the most relevant available information by presenting data for a close structural analog and outlining a robust synthetic protocol. The provided workflow and proposed experimental details offer a solid foundation for researchers to synthesize and characterize this promising heterocyclic compound, thereby enabling further investigation into its potential applications in drug discovery and development.

References

An In-depth Technical Guide to 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists working with this and related molecular scaffolds.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. It is important to note that this compound can exist in tautomeric forms, namely the -ol and the -one (5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one) forms. The provided data pertains to the overall molecular entity.

| Property | Value |

| Molecular Formula | C₈H₅N₃O₄[1] |

| Molecular Weight | 207.15 g/mol [1] |

| IUPAC Name | This compound |

| Alternate IUPAC Name | 5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one |

| CAS Number | 41125-77-3 |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step pathway commencing with 4-nitrobenzoic acid. The general strategy involves the formation of a key intermediate, 4-nitrobenzoyl hydrazide, followed by cyclization to construct the 1,3,4-oxadiazole ring system. While a specific detailed protocol for the final cyclization to the 2-ol/-one is not extensively documented in readily available literature, a highly analogous and detailed procedure for the synthesis of the 2-thiol analogue provides a robust framework. Furthermore, established methods for the synthesis of 1,3,4-oxadiazol-2-ones from hydrazides using phosgene or its safer equivalents like triphosgene are well-documented.

Below is a detailed, three-step experimental protocol for the synthesis of the crucial precursor, 4-nitrobenzoyl hydrazide, followed by a proposed method for the final cyclization step.

Step 1: Synthesis of Methyl 4-nitrobenzoate

This initial step involves the esterification of 4-nitrobenzoic acid.

-

Materials: 4-nitrobenzoic acid, Methanol, Concentrated Sulfuric Acid.

-

Procedure:

-

In a round-bottom flask, suspend 4-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-nitrobenzoate.

-

Step 2: Synthesis of 4-Nitrobenzoyl hydrazide

The methyl ester is then converted to the corresponding hydrazide.

-

Materials: Methyl 4-nitrobenzoate, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve methyl 4-nitrobenzoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid precipitate, 4-nitrobenzoyl hydrazide, is collected by filtration, washed with cold water, and can be recrystallized from ethanol to afford the pure product.

-

Step 3: Proposed Synthesis of this compound

The final step involves the cyclization of 4-nitrobenzoyl hydrazide to form the 1,3,4-oxadiazol-2-one ring. This can be achieved using phosgene or a safer alternative like triphosgene or carbonyldiimidazole (CDI). The use of triphosgene is a common and effective method for this transformation.

-

Materials: 4-nitrobenzoyl hydrazide, Triphosgene, Triethylamine, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl hydrazide in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in anhydrous THF.

-

Slowly add the triphosgene solution to the stirred solution of the hydrazide at 0 °C.

-

Following the addition of triphosgene, add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

Molecular Structure and Visualization

The chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the nitrophenyl group to the 1,3,4-oxadiazol-2-ol core.

Characterization Data

While specific, experimentally determined characterization data for this compound is sparse in the literature, data for the closely related 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is available and can serve as a useful reference point for researchers.

Expected Characterization Profile:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the nitrophenyl ring. The chemical shifts and coupling constants would be indicative of the para-substitution pattern. The hydroxyl proton of the oxadiazol-ol tautomer would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the nitrophenyl and oxadiazole rings. The carbon attached to the nitro group and the carbons of the oxadiazole ring would have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group, C=N and C-O stretching of the oxadiazole ring, and a broad O-H stretching band for the hydroxyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Researchers synthesizing this compound should perform these standard analytical techniques to confirm its identity and purity.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical and sequential workflow, starting from a commercially available starting material and proceeding through key intermediates. This synthetic pathway is illustrated in the diagram below.

References

Quantum Chemical Blueprint of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. This document details the theoretical framework and computational protocols for analyzing its structural, electronic, and spectroscopic properties. It also includes established experimental procedures for its synthesis and characterization, offering a dual perspective for researchers in both computational and synthetic chemistry.

Introduction

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitrophenyl group and a hydroxyl substituent on the oxadiazole core significantly influences its electronic properties and potential biological interactions. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools to elucidate the molecular geometry, electronic structure, and reactivity of such molecules, providing insights that can guide the design of novel therapeutic agents.

While specific computational studies on the hydroxyl (-ol) variant are not extensively documented in publicly available literature, this guide outlines the established computational methodologies applied to its close analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, and other similar derivatives. These methods provide a robust framework for investigating the title compound.

Experimental Protocols

The synthesis of this compound follows a well-established synthetic route for 1,3,4-oxadiazole derivatives. The primary method involves the cyclization of an acid hydrazide.

Synthesis of this compound

A common synthetic pathway for related 1,3,4-oxadiazole-2-thiols involves the reaction of 4-nitrobenzoic hydrazide with carbon disulfide.[1][2] For the synthesis of the 2-ol analogue, a similar cyclization reaction can be employed using a different cyclizing agent like phosgene or its equivalents.

Step 1: Synthesis of 4-Nitrobenzoic Hydrazide

-

4-Nitrobenzoic acid is esterified by refluxing with an excess of an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid.

-

The resulting ester, methyl-4-nitrobenzoate, is then reacted with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to yield 4-nitrobenzoic hydrazide.[1][2]

Step 2: Cyclization to form this compound

-

The 4-nitrobenzoic hydrazide is dissolved in a suitable solvent.

-

A cyclizing agent such as triphosgene or carbonyldiimidazole is added, often in the presence of a base to neutralize the acid formed during the reaction.

-

The reaction mixture is typically stirred at room temperature or heated to achieve cyclization into the 1,3,4-oxadiazol-2-one tautomer, which is in equilibrium with the 2-ol form.

Characterization

The synthesized compound is typically characterized using a suite of spectroscopic techniques:

-

FTIR Spectroscopy: To identify characteristic functional group vibrations, such as O-H, C=N, C-O, and N-O stretching frequencies.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

The following diagram illustrates the general synthetic workflow.

Quantum Chemical Calculations: Methodology

Quantum chemical calculations are performed to investigate the geometric, electronic, and spectroscopic properties of the molecule. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.

Computational Details

-

Software: Gaussian suite of programs is a common choice for these calculations.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed.

-

Basis Set: A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a good description of the electronic structure. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately modeling systems with heteroatoms and potential hydrogen bonding.

The general workflow for these calculations is depicted below.

References

Tautomeric Landscape of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomerism exhibited by 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol. It delves into the structural nuances of the possible tautomeric forms, the methodologies for their experimental and computational investigation, and the influence of environmental factors on the tautomeric equilibrium.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and materials science. In the case of this compound, the primary tautomeric relationship to consider is the amide-iminol equilibrium. This involves the migration of a proton between a nitrogen and an oxygen atom within the 1,3,4-oxadiazole ring system. The two principal tautomers are the -ol (iminol) form and the -one (amide) form. A similar and often related equilibrium is the thiol-thione tautomerism in the sulfur analogue of this compound.

The position of this equilibrium is critical as the different tautomers can exhibit distinct physicochemical properties, including acidity, lipophilicity, hydrogen bonding capabilities, and pharmacological activity. Understanding and controlling this tautomeric balance is therefore a key aspect of molecular design and development.

The Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves two primary forms:

-

Iminol Form (A): this compound

-

Amide Form (B): 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

The equilibrium between these two forms is depicted below. Generally, in heterocyclic systems of this nature, the amide form is thermodynamically more stable and tends to predominate.

electronic properties of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

An In-depth Technical Guide on the Electronic Properties of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Introduction

This compound is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities exhibited by its derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The electronic properties of this molecule, governed by the interplay between the electron-withdrawing nitrophenyl group and the oxadiazole ring, are crucial for its reactivity, stability, and biological interactions. This guide provides a comprehensive overview of the electronic properties, synthesis, and characterization of this compound and its closely related tautomer, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

It is important to note that this compound can exist in tautomeric equilibrium with its thione form, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione. Much of the available research focuses on the thiol/thione derivatives.

Molecular Structure and Physicochemical Properties

The core structure consists of a five-membered 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group at the 5-position and a hydroxyl group at the 2-position.

Computed Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅N₃O₃S | PubChem[4] |

| Molecular Weight | 223.21 g/mol | PubChem[4] |

| IUPAC Name | 5-(4-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | PubChem[4] |

| InChIKey | ABSVCMBOXHMZPV-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)O2)--INVALID-LINK--[O-] | PubChem[4] |

| CAS Number | 23766-30-5 | PubChem[4] |

Electronic Properties and Computational Studies

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 1,3,4-oxadiazole derivatives. These studies provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. While specific DFT data for this compound is not widely published, analysis of closely related compounds offers valuable information.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to optimize the geometry and analyze the electronic properties of such molecules.[5][6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[7][8]

Computational studies on related 1,3,4-oxadiazole derivatives have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.[7] In the case of this compound, the electron-withdrawing nature of the nitrophenyl group would significantly influence the energy and distribution of these orbitals.

Calculated HOMO-LUMO Energies for a Related Compound (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole):

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.[8]

A smaller HOMO-LUMO gap suggests higher reactivity and polarizability, which can be correlated with biological activity.[9][10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[5] For 1,3,4-oxadiazole derivatives, the negative potential regions (nucleophilic) are typically located over the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the nitro group. In contrast, the positive potential regions (electrophilic) are generally found around the hydrogen atoms.[7] This distribution of charge is critical for understanding how the molecule interacts with biological targets, such as enzyme active sites.

Experimental Protocols

The synthesis of the closely related 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is well-documented and provides a reliable protocol that could be adapted for the synthesis of the target compound.

Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

The synthesis is typically a multi-step process starting from 4-nitrobenzoic acid.[11][12]

Step 1: Esterification of 4-Nitrobenzoic Acid

-

Reactants: 4-nitrobenzoic acid, absolute methanol, and a few drops of concentrated sulfuric acid.

-

Procedure: The reactants are refluxed for approximately 4 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the excess alcohol is removed by distillation. The resulting residue is poured into water, and the precipitated ester (methyl-4-nitrobenzoate) is filtered, washed with water, and recrystallized from methanol.[12]

Step 2: Formation of 4-Nitrobenzoylhydrazide

-

Reactants: Methyl-4-nitrobenzoate and hydrazine hydrate.

-

Procedure: The ester is dissolved in an appropriate solvent like methanol and refluxed with hydrazine hydrate.[11]

Step 3: Cyclization to form 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

-

Reactants: 4-Nitrobenzoylhydrazide, carbon disulfide, and potassium hydroxide.

-

Procedure: The hydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide in ethanol. This mixture is typically refluxed to induce cyclization, leading to the formation of the 1,3,4-oxadiazole-2-thiol ring.[11][12]

Spectroscopic Characterization

The structure of the synthesized compound and its derivatives is confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for different functional groups. For 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, these include a band for the S-H stretch around 2570 cm⁻¹, C=N stretching around 1538 cm⁻¹, and C-O stretching around 1009 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the nitrophenyl ring, typically as doublets of doublets between δ 8.10 and 8.38 ppm. A broad singlet for the SH proton appears at a significantly downfield shift, around δ 15.0 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum provides signals for the aromatic carbons and the two carbons of the oxadiazole ring, which appear at approximately δ 159.42 and 178.21 ppm.[12]

-

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound. For 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, the molecular ion peak (M⁺) is observed at m/z 223.[12]

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the -ol and -thione forms.

Conclusion

This compound is a molecule with significant potential in drug development and materials science. Its electronic properties, characterized by a distinct distribution of charge and frontier molecular orbitals, are key to its chemical behavior and biological activity. While direct experimental data for the -ol form is limited, extensive research on its thiol tautomer and other derivatives provides a solid foundation for understanding its synthesis, characterization, and electronic structure. Computational methods like DFT are invaluable for further probing the nuances of its electronic properties and guiding the design of novel derivatives with enhanced functionalities.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol | C8H5N3O3S | CID 682050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

A Technical Guide to the Preliminary Biological Screening of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its Thiol Analog

Disclaimer: Direct experimental data on the biological screening of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol is limited in the reviewed literature. This guide presents a comprehensive overview of the synthesis and biological activities of its close structural analog, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol , to provide valuable insights for researchers, scientists, and drug development professionals. The methodologies and findings for the 2-thiol derivative are expected to be highly relevant for initiating and designing a preliminary biological screening of the 2-ol compound.

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The presence of a nitrophenyl group at the 5-position of the oxadiazole ring is known to significantly influence its chemical properties and biological activities.[1]

Synthesis

The synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is a multi-step process that begins with the esterification of 4-nitrobenzoic acid, followed by conversion to the corresponding hydrazide. The oxadiazole ring is then formed through cyclization with carbon disulfide in the presence of a base.[2]

Synthetic Workflow

Caption: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Biological Screening

The preliminary biological screening of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives has focused on their antifungal, antioxidant, and enzyme inhibitory activities.

General Biological Screening Workflow

Caption: General workflow for in vitro biological screening.

Antifungal Activity

The antifungal potential of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol has been evaluated against various fungal strains. The data is summarized in the table below.

| Fungal Strain | Inhibition Zone (mm) at 200 µg/mL |

| Aspergillus flavus | 18 |

| Mucor species | 15 |

| Aspergillus niger | 20 |

| Aspergillus fumigatus | 16 |

| Terbinafine (Standard) | 25 |

Table 1: Antifungal Activity of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol [3]

Antioxidant and Enzyme Inhibition Activity

The antioxidant capacity and enzyme inhibitory effects of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have been investigated. While the parent thiol compound was not explicitly reported in this study, the data for its derivatives provide valuable insights into the potential of this chemical class. The study focused on acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The derivatives showed prominent activity against acetylcholinesterase and butyrylcholinesterase.[2]

Experimental Protocols

Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol[3]

-

Synthesis of Methyl-4-nitrobenzoate: 4-Nitrobenzoic acid (5 g, 0.029 mol) is refluxed with absolute methyl alcohol (25 mL) and a few drops of concentrated sulfuric acid for 4 hours. The excess alcohol is distilled off, and the residue is poured into water and extracted with an appropriate solvent.

-

Synthesis of 4-Nitrobenzoic Hydrazide: Methyl-4-nitrobenzoate is refluxed with hydrazine hydrate in absolute ethanol. The resulting solid is collected by filtration, washed with water, and recrystallized.

-

Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol: 4-Nitrobenzoic hydrazide (7 g, 0.038 mol) is dissolved in absolute ethanol. Carbon disulfide (2 mL, 0.034 mol) is added, followed by a solution of potassium hydroxide (1.2 g, 0.019 mol) in water (20 mL). The mixture is refluxed, and upon completion, the solvent is evaporated. The residue is dissolved in water, and the product is precipitated by the addition of dilute hydrochloric acid. The crude solid is collected, washed with water, and recrystallized.

Antifungal Activity Assay[3]

The in vitro antifungal activity is determined using the agar well diffusion method.

-

A specified amount of the test compound is dissolved in a suitable solvent to prepare a stock solution (e.g., 200 µg/mL).

-

Fungal cultures are grown on an appropriate agar medium.

-

Wells are made in the agar plates, and a specific volume of the test compound solution is added to each well.

-

The plates are incubated at a suitable temperature for a specified period.

-

The diameter of the zone of inhibition around each well is measured in millimeters.

-

A standard antifungal agent (e.g., Terbinafine) is used as a positive control.

Conclusion

The available data on 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a close analog of this compound, demonstrates its potential as a lead compound for the development of new antifungal agents. Further studies are warranted to synthesize and evaluate the biological activities of the 2-ol derivative and to establish a comprehensive structure-activity relationship. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

The Unexplored Potential of 1,3,4-Oxadiazol-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities. While extensive research has focused on 2,5-disubstituted 1,3,4-oxadiazoles, this review delves into the specific, less-explored subclass of 1,3,4-oxadiazole-2-ol derivatives. These compounds exist predominantly in their more stable tautomeric form, 1,3,4-oxadiazol-2(3H)-one . This guide provides a comprehensive overview of their synthesis, known biological activities, and future potential, supported by detailed experimental protocols and quantitative data to aid in further research and development.

Core Chemistry: The Tautomerism of 1,3,4-Oxadiazole-2-ol

The fundamental characteristic of the 1,3,4-oxadiazole-2-ol scaffold is its existence in a tautomeric equilibrium with the 1,3,4-oxadiazol-2(3H)-one form. Spectroscopic and computational studies indicate that the equilibrium heavily favors the keto (-one) form, which is thermodynamically more stable. This is a critical consideration for synthesis, characterization, and interpretation of biological activity.

Synthesis of 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones

The construction of the 1,3,4-oxadiazol-2(3H)-one ring can be efficiently achieved through several synthetic routes. A particularly effective method is the one-pot sequential N-acylation and dehydrative cyclization, followed by N-alkylation/arylation.

Experimental Protocols

Protocol 2.1: One-Pot Synthesis of 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones [1]

This protocol outlines a convenient synthesis from readily available starting materials.

-

Step A: Synthesis of 5-Substituted-2-ethoxy-1,3,4-oxadiazole Intermediate

-

To a solution of N-acylbenzotriazole (1.0 mmol) in an appropriate solvent, add ethyl carbazate (1.0 mmol).

-

Add triphenylphosphine (Ph₃P, 1.2 mmol) and iodine (I₂, 1.2 mmol) to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Upon completion, quench the reaction and extract the crude 5-substituted-2-ethoxy-1,3,4-oxadiazole product. Purify via column chromatography.

-

-

Step B: N-Alkylation/Arylation

-

Dissolve the purified 2-ethoxy intermediate (1.0 mmol) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., K₂CO₃ or NaH, 1.5 mmol) and the desired alkyl or aryl halide (1.1 mmol).

-

Heat the reaction mixture (typically 60-80 °C) until the starting material is consumed (monitored by TLC).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield the final 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one.

-

Biological Activity and Data Presentation

While the broader class of 1,3,4-oxadiazoles exhibits a wide range of biological activities, including anticancer and antimicrobial effects, specific data for the 1,3,4-oxadiazol-2(3H)-one subclass is most prominent in the area of enzyme inhibition, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Enzyme Inhibition: Targeting Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibiting FAAH increases endocannabinoid levels, leading to analgesic, anxiolytic, and anti-inflammatory effects. Novel 5-aryloxy substituted 3-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent FAAH inhibitors.

Quantitative Data: In Vitro FAAH Inhibition

The following table summarizes the structure-activity relationship (SAR) data for a series of 5-phenoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives.

| Compound ID | R¹ (on 3-phenyl ring) | R² (on 5-phenoxy ring) | % FAAH Inhibition @ 0.1 µM | IC₅₀ (µM) |

| 19a | H | H | 45% | > 0.1 |

| 19b | 4-OCH₃ | H | 58% | 0.082 |

| 19d | 4-Cl | H | 69% | 0.051 |

| 19e | 4-F | H | 75% | 0.040 |

| 19f | 4-Br | 2-OCH₃ | 70% | 0.049 |

| 19j | 4-OH | H | 65% | 0.060 |

| 19k | 3-OH | H | 80% | 0.025 |

Data compiled from studies on FAAH inhibitors.

Protocol 3.1: Fluorometric FAAH Inhibition Assay [2][3]

This assay measures the ability of a compound to inhibit FAAH-mediated hydrolysis of a fluorogenic substrate.

-

Preparation:

-

Prepare a 1X FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

-

Prepare cell or tissue homogenates (e.g., ~1x10⁶ cells in 100 µL of ice-cold Assay Buffer) and centrifuge to obtain the supernatant containing the FAAH enzyme.[2]

-

Prepare serial dilutions of the test 1,3,4-oxadiazol-2-one derivatives in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add Assay Buffer, FAAH enzyme preparation, and the test compound dilution (or solvent for control wells).

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 340-360/450-465 nm).[3]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Potential Anticancer and Antimicrobial Activities

While specific quantitative data for 1,3,4-oxadiazol-2-one derivatives is limited, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles demonstrates significant potential in these areas, suggesting promising avenues for future investigation of the -one subclass.

Anticancer Potential: 1,3,4-oxadiazole derivatives have been shown to act as anticancer agents through various mechanisms, including:

-

Enzyme Inhibition: Targeting telomerase, thymidylate synthase, and histone deacetylases (HDACs).[4][5][6]

-

Growth Factor Receptor Inhibition: Acting on receptors like EGFR and VEGFR.[7]

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to mitotic arrest.[7]

For example, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown potent cytotoxicity against various cancer cell lines with IC₅₀ values in the low micromolar to nanomolar range.[6][8] A derivative containing a 1,4-benzodioxan moiety displayed broad-spectrum activity against HepG2, HeLa, SW1116, and BGC823 cell lines, with IC₅₀ values significantly lower than the 5-Fluorouracil control.[6]

Antimicrobial Potential: The 1,3,4-oxadiazole nucleus is a known pharmacophore in antimicrobial agents. Derivatives have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

-

Example Quantitative Data (General 1,3,4-Oxadiazoles):

-

Three novel 1,3,4-oxadiazole derivatives (OZE-I, OZE-II, OZE-III) exhibited potent activity against seven S. aureus strains with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL .[4]

-

Another series of derivatives showed significant activity against MRSA with MIC values of 62 µg/mL .[9]

-

These findings suggest that the 1,3,4-oxadiazol-2-one scaffold is a viable candidate for the development of novel antimicrobial agents, and future screening of these specific derivatives is warranted.

Conclusion and Future Directions

The 1,3,4-oxadiazol-2-one scaffold, the stable tautomer of 1,3,4-oxadiazole-2-ol, represents a promising yet underexplored area in medicinal chemistry. The established activity of its derivatives as potent FAAH inhibitors highlights its potential for developing therapeutics for pain, anxiety, and inflammatory disorders. The robust synthetic methodologies available allow for extensive structural diversification.

Future research should focus on:

-

Expanding Biological Screening: Systematically evaluating 3,5-disubstituted 1,3,4-oxadiazol-2-one libraries against a broader range of biological targets, particularly cancer cell lines and microbial pathogens, to identify new lead compounds.

-

Structure-Activity Relationship (SAR) Studies: Building upon the initial FAAH inhibitor data to optimize potency and selectivity for various targets.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways for any newly discovered anticancer or antimicrobial activities.

This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to unlock the full therapeutic potential of this versatile heterocyclic core.

References

- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Assay of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antimicrobial assays of the compound 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, medicinal chemistry, and infectious diseases.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2][3] The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6] The presence of a nitro group on the phenyl ring is often associated with enhanced antimicrobial activity.[5] This document outlines the standard in vitro methods to evaluate the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi.

Data Presentation

The following tables present illustrative quantitative data for the antimicrobial activity of this compound. These values are hypothetical and serve as a template for presenting experimentally derived data.

Table 1: Antibacterial Activity of this compound

| Test Organism | Gram Stain | Zone of Inhibition (mm) (Disk Diffusion) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 | 16 | 32 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 20 | 8 | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative | 15 | 32 | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 12 | 64 | >128 |

| Ciprofloxacin (Control) | - | 25 (vs. E. coli) | 0.25 (vs. E. coli) | 0.5 (vs. E. coli) |

Table 2: Antifungal Activity of this compound

| Test Organism | Zone of Inhibition (mm) (Disk Diffusion) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Candida albicans (ATCC 10231) | 16 | 32 | 64 |

| Aspergillus niger (ATCC 16404) | 14 | 64 | 128 |

| Fluconazole (Control) | 22 (vs. C. albicans) | 1 (vs. C. albicans) | 2 (vs. C. albicans) |

Experimental Protocols

Detailed methodologies for the key antimicrobial assays are provided below.

Agar Disk Diffusion Method

This method is used as a preliminary screening to assess the antimicrobial activity of the test compound.[7][8][9]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Test compound solution (e.g., 1 mg/mL in DMSO)

-

Standard antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Sterile swabs

-

Incubator

Protocol:

-

Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to obtain a confluent lawn of growth.[7][8]

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[7]

-

Impregnate sterile paper disks with a known concentration of the test compound solution (e.g., 10 µL of 1 mg/mL solution). Allow the solvent to evaporate completely.

-

Place the impregnated disks, along with standard antibiotic and solvent control disks, onto the surface of the inoculated MHA plate.[8]

-

Gently press the disks to ensure complete contact with the agar surface.[8]

-

Invert the plates and incubate at 37°C for 16-18 hours for bacteria or at 28°C for 24-48 hours for fungi.[8]

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[10][11][12]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi

-

Test compound stock solution

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard and then diluted)

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dispense 100 µL of broth into each well of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard 100 µL from the last well.

-

Prepare a bacterial/fungal inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculate each well with 10 µL of the standardized inoculum.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at 28°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10]

Materials:

-

Results from the MIC assay

-

Nutrient agar or Sabouraud Dextrose Agar plates

-

Sterile micropipette

Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto separate, labeled agar plates.

-

Incubate the plates at the appropriate temperature and duration for the test organism.

-

The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration that shows no colony growth on the agar plate.

Visualizations

Experimental Workflow for Antimicrobial Assays

Caption: Workflow for in vitro antimicrobial evaluation.

Logical Relationship of Antimicrobial Endpoints

Caption: Relationship between MIC and MBC/MFC values.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asm.org [asm.org]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 10. protocols.io [protocols.io]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

Application Notes and Protocols: Enzyme Inhibition Kinetics of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its analogs, particularly its S-substituted derivatives, have garnered attention for their potential as enzyme inhibitors. These compounds have been primarily investigated for their inhibitory effects on key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are implicated in neurodegenerative diseases and inflammatory processes.

This document provides a summary of the enzyme inhibition kinetics for derivatives of this compound and detailed protocols for the key experimental assays used to determine their inhibitory activity. While specific kinetic data for the parent compound, this compound, is not extensively available in the public domain, the data for its structurally related derivatives offer valuable insights into the therapeutic potential of this chemical class.

Enzyme Inhibition Data

The inhibitory activities of various derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase are summarized below. It is important to note that the inhibitory potency can be significantly influenced by the nature of the substituent on the oxadiazole core.

Table 1: Inhibitory Activity of 5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| S-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Acetylcholinesterase | Prominent Activity | [1] |

| S-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Butyrylcholinesterase | Prominent Activity | [1] |

| 5-pyrid-3-yl-1,3,4-oxadiazole derivative (Compound 5e) | Acetylcholinesterase | 50.87 nM | |

| 5-pyrid-3-yl-1,3,4-oxadiazole derivative (Compound 5e) | Butyrylcholinesterase | 4.77 nM | |

| Various 1,3,4-oxadiazole derivatives | Acetylcholinesterase | 41.87 ± 0.67 to 1580.25 ± 0.7 μM | [2] |

Table 2: Inhibitory Activity of 1,3,4-Oxadiazole Derivatives against Lipoxygenase (LOX)

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| S-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Lipoxygenase | Moderate Activity | [1] |

| 1,3,4-Oxadiazole derivative (ML094) | Human 12/15-Lipoxygenase | < 10 nM | [3] |

| Phthalazinone derivatives with methanesulfonyl group | 5-Lipoxygenase | 6.2 μM (Compound 36) | [4] |

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the screening and characterization of this compound and its derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.[5][6]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.

-

-

Assay in 96-well Plate:

-

Add 20 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

-

Add 10 µL of the AChE or BChE enzyme solution.

-

Mix gently and pre-incubate for 15 minutes at 37°C.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase.[7][8]

Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic acid, to form conjugated diene hydroperoxides. The formation of these hydroperoxides can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

Materials:

-

Borate buffer (0.2 M, pH 9.0)

-

Lipoxygenase enzyme solution (e.g., from soybean)

-

Linoleic acid (substrate) solution

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh solution of linoleic acid in borate buffer. The enzyme solution should be kept on ice.

-

-

Assay:

-

In a cuvette or a well of a UV-transparent plate, add the borate buffer.

-

Add the test compound solution at various concentrations. For the control, add the solvent.

-

Add the lipoxygenase enzyme solution and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

-

Measurement:

-

Immediately monitor the change in absorbance at 234 nm for 3-5 minutes.

-

-

Data Analysis:

-

Determine the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

Caption: General experimental workflow for determining enzyme inhibition kinetics.

General Mechanism of Reversible Enzyme Inhibition

Caption: Simplified diagram of reversible enzyme inhibition mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocol for the Laboratory Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, three-step protocol for the laboratory synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the Fisher esterification of 4-nitrobenzoic acid, followed by the formation of a key 4-nitrobenzoic acid hydrazide intermediate. The final step details a proposed cyclization of the hydrazide using 1,1'-carbonyldiimidazole (CDI) to yield the target 1,3,4-oxadiazole scaffold. This document includes detailed experimental procedures, tables of quantitative data for reactants and products, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, this compound, incorporates this key heterocycle. The 2-hydroxy (or its tautomeric 2-oxo) functionality provides a site for further chemical modification, while the 4-nitrophenyl group significantly influences the molecule's electronic properties and potential biological interactions. This protocol outlines a reliable and straightforward synthetic route accessible in a standard laboratory setting.

Overall Synthesis Workflow

The synthesis is performed in three main stages starting from 4-nitrobenzoic acid. The workflow is depicted below.

References

Application Notes and Protocols for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic organic compound with a molecular formula of C₈H₅N₃O₄ and a molecular weight of 207.15 g/mol .[1] This molecule belongs to the 1,3,4-oxadiazole class of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties. The presence of the nitrophenyl group and the hydroxyl group on the oxadiazole ring suggests its potential as a molecular probe for various biological targets and processes. These application notes provide an overview of its potential uses, supported by detailed experimental protocols for its application in enzyme inhibition assays and as a potential fluorescent probe.

Physicochemical Properties

While specific experimental data for the title compound is limited, the general properties of this compound can be inferred from its structure and related compounds.

| Property | Value/Description | Reference |

| Molecular Formula | C₈H₅N₃O₄ | [1] |

| Molecular Weight | 207.15 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical State | Solid (predicted) | |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Application 1: Enzyme Inhibition Assays

Derivatives of 1,3,4-oxadiazole have shown significant potential as enzyme inhibitors.[1] A structurally similar hydroxylated 1,3,4-oxadiazole derivative has demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests that this compound could also be a valuable tool for screening and characterizing enzyme inhibitors, particularly for glycosidases.

Quantitative Data for a Structurally Similar Compound

The following data is for a hydroxylated 2-thione-1,3,4-oxadiazole derivative, which provides a strong indication of the potential inhibitory activity of this compound.

| Compound | Target Enzyme | IC50 (µg/mL) | % Inhibition (at 30 µM) | Reference |

| Hydroxylated 2-thione-1,3,4-oxadiazole (5a) | α-Glucosidase | 12.27 ± 0.41 | 98.14 | [2] |

| Hydroxylated 2-thione-1,3,4-oxadiazole (5a) | α-Amylase | 60.02 ± 0.08 | - | [2] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from studies on similar oxadiazole derivatives and provides a framework for assessing the inhibitory potential of this compound.

Materials:

-

This compound (test compound)

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Acarbose (positive control)

-

Phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Dissolve the test compound and acarbose in DMSO to prepare stock solutions (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.

-

Prepare the α-glucosidase solution in phosphate buffer (e.g., 0.5 U/mL).

-

Prepare the pNPG substrate solution in phosphate buffer (e.g., 5 mM).

-

-

Assay:

-

In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Add 50 µL of the α-glucosidase solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

Measure the absorbance at 405 nm using a microplate reader.

-

A blank (buffer only), a control (enzyme and substrate without inhibitor), and a positive control (acarbose) should be included.

-

-

Data Analysis:

-

Calculate the percentage inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage inhibition against the concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Application 2: Fluorescent Probe for Bioimaging and Ion Sensing (Potential Application)

While there is no direct experimental evidence for the use of this compound as a fluorescent probe, the 1,3,4-oxadiazole scaffold is a known fluorophore. Derivatives have been successfully employed as "off-on" fluorescent chemosensors for metal ions like Zn²⁺ and for cellular imaging. The electron-withdrawing nitro group and the potential for chelation involving the hydroxyl and oxadiazole nitrogen atoms suggest that this compound could exhibit changes in its fluorescence properties upon binding to specific analytes or localizing within particular cellular compartments.

Potential Signaling Pathway Interaction

Based on the known roles of metal ions in cellular signaling, a fluorescent probe for cations like Zn²⁺ could be used to study various pathways. For example, zinc is a crucial cofactor for many enzymes and transcription factors and is involved in neurotransmission and apoptosis. A probe that can visualize changes in intracellular zinc concentration could be a valuable tool for investigating these processes.

Caption: Potential application in monitoring ion-mediated signaling.

Experimental Protocol: General Cellular Imaging

This protocol provides a general framework for using a novel fluorescent probe for cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary.

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixing (optional)

-

Mounting medium with DAPI (optional)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture:

-